molecular formula C14H18N2O4S B3007088 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 941994-43-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide

Numéro de catalogue B3007088
Numéro CAS: 941994-43-0
Poids moléculaire: 310.37
Clé InChI: RNTNRCJGFGMARU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 was first discovered by Dr. Carol Prives and her team at Columbia University in the early 2000s. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential therapeutic applications of this compound.

Applications De Recherche Scientifique

Anticancer Applications

Mafosfamide, a cyclophosphamide analog which spontaneously degrades to 4-hydroxy-cyclophosphamide, demonstrates the potential application of related compounds in cancer treatment. Preclinical investigations and clinical trials have indicated its effectiveness against various types of cancer cells. Its good tolerability and efficacy in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors highlight its promise as an anticancer agent, especially for regional cancer therapy. Clinical trials continue to explore its full therapeutic potential (Mazur et al., 2012).

Antimicrobial Applications

Oxazolidinones, including linezolid, showcase a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The development of linezolid, with its high oral bioavailability and favorable pharmacokinetic and toxicity profiles, exemplifies the potential of oxazolidinone compounds in treating infections caused by resistant gram-positive organisms. This segment underscores the ongoing need to modify the oxazolidinone nucleus for increased potency and broader activity spectrum (Diekema & Jones, 2012).

Cholinesterase Inhibition for Organophosphate Exposure

Studies on reversible acetylcholinesterase (AChE) inhibitors as pretreatment for exposure to organophosphates (OPCs) demonstrate another research avenue. The review of prophylactic efficacy of known AChE inhibitors against OPCs suggests that compounds with AChE inhibiting properties can serve as protective agents in cases of imminent organophosphate exposure, potentially due to AChE reactivating activity rather than inhibition. This highlights a preventive approach against the health hazards posed by OPCs (Lorke & Petroianu, 2018).

Cyclodextrin Inclusion Complexes for Drug Delivery

Research into cyclodextrin inclusion complexes with antibiotics and antibacterial agents illuminates the role of these complexes in drug delivery systems. By improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, these complexes represent a sophisticated means to enhance the efficacy and application of pharmaceutical compounds, including those with oxazolidinone structures (Boczar & Michalska, 2022).

Propriétés

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNRCJGFGMARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.